Ganoderic acid H
CAS No.:
Cat. No.: VC1917702
Molecular Formula: C32H44O9
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H44O9 |
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Molecular Weight | 572.7 g/mol |
IUPAC Name | (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
Standard InChI | InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
Standard InChI Key | YCXUCEXEMJPDRZ-YIRLAGBYSA-N |
Isomeric SMILES | C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Introduction
Chemical Structure and Properties
Ganoderic acid H is a highly oxygenated lanostane-type triterpene with the molecular formula C32H44O9 and a molecular weight of 572.7 g/mol . Its structure features a pentacyclic triterpene skeleton with several functional groups including hydroxyl, carbonyl, and carboxylic acid moieties.
Chemical Identification
Table 1: Chemical Identification Parameters of Ganoderic Acid H
Parameter | Value |
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CAS Number | 98665-19-1 |
Molecular Formula | C32H44O9 |
Molecular Weight | 572.7 g/mol |
IUPAC Name | 12β-Acetyloxy-3β-hydroxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oic acid |
InChIKey | YCXUCEXEMJPDRZ-YIRLAGBYSA-N |
The chemical structure of Ganoderic acid H features a tetracyclic lanostane skeleton with multiple functional groups, including an acetyloxy group at position 12β, a hydroxyl group at position 3β, and ketone groups at positions 7, 11, 15, and 23, as well as a carboxylic acid group at position 26 . The systematic IUPAC name is 12β-Acetyloxy-3β-hydroxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oic acid, though several alternative names exist in the literature .
Physical and Chemical Properties
Ganoderic acid H exists as a solid at room temperature. Its molecular structure contains various functional groups that contribute to its biological activities. The compound's hydroxylation pattern, particularly at position 3, appears to be crucial for its pharmacological effects . The presence of multiple oxygen-containing functional groups renders the molecule relatively polar compared to other triterpenes.
Source and Isolation
Natural Source
Ganoderic acid H is primarily isolated from Ganoderma lucidum, also known as "Lingzhi" in China and "Reishi" in Japan . This medicinal mushroom has been used in traditional Asian medicine for thousands of years and is renowned for its health-promoting properties . Ganoderma lucidum contains over 140 different triterpenoids, with Ganoderic acid H being one of the biologically significant compounds in this family .
Isolation and Identification Methods
The isolation of Ganoderic acid H typically involves several chromatographic techniques. The fruiting bodies, spores, or mycelia of Ganoderma lucidum are first extracted with organic solvents such as methanol or ethanol. The extract is then subjected to various separation techniques, including silica gel column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) . The final identification and structural characterization are performed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Activities
Effects on Breast Cancer
Ganoderic acid H has demonstrated significant anticancer activity against breast cancer cells. Research has shown that it suppresses both growth and invasive behavior of MDA-MB-231 human breast cancer cells . The compound achieves this through the inhibition of transcription factors AP-1 and NF-κB signaling pathways . This inhibition results in:
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Downregulation of cell cycle regulator Cdk4
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Suppression of secretion of urokinase-type plasminogen activator (uPA)
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Reduction in cancer cell proliferation
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Decrease in invasive behavior
A study by Jiang et al. identified that the hydroxylation at position 3 in Ganoderic acid H's triterpene lanostane structure is linked to its biological activity against breast cancer cells .
Mechanism of Action
Molecular Targets and Signaling Pathways
Ganoderic acid H exerts its biological effects through multiple molecular mechanisms:
Transcription Factor Modulation
Research has shown that Ganoderic acid H inhibits the activation of transcription factors AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor-kappa B) . These transcription factors regulate gene expression involved in cell proliferation, survival, and invasion. By inhibiting these factors, Ganoderic acid H affects downstream processes critical for cancer progression.
Cell Cycle Regulation
Through the inhibition of AP-1, Ganoderic acid H downregulates the expression of Cdk4, a cyclin-dependent kinase that plays a crucial role in cell cycle progression . This leads to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Invasion and Metastasis Inhibition
Ganoderic acid H suppresses the secretion of uPA (urokinase-type plasminogen activator) through the inhibition of NF-κB . uPA is a serine protease that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis. By reducing uPA levels, Ganoderic acid H impairs the invasive capability of cancer cells.
Structure-Activity Relationship
The biological activity of Ganoderic acid H is linked to specific structural features, particularly the hydroxylation pattern in its triterpene lanostane structure. The hydroxyl group at position 3 appears to be crucial for its anticancer activity . This structure-activity relationship provides insights for potential chemical modifications to enhance its therapeutic efficacy.
Comparison with Other Ganoderic Acids
Ganoderic acid H belongs to a family of structurally related lanostane-type triterpenes found in Ganoderma lucidum. Comparing its properties with other ganoderic acids provides insights into the structure-activity relationships within this compound class.
Table 3: Structural Comparison of Key Ganoderic Acids
Compound | Key Structural Features | Unique Properties |
---|---|---|
Ganoderic acid H | Hydroxyl at position 3, Acetyloxy at position 12 | Breast cancer cell growth inhibition |
Ganoderic acid A | Multiple ketone groups | Broad anticancer activity, Hepatoprotective |
Ganoderic acid C2 | Reduced carbonyl groups | Immunomodulatory effects |
Ganoderic acid T | Similar core structure with different side groups | MMP inhibition, p53 activation |
Different ganoderic acids exhibit varying biological activities despite their structural similarities. For instance, while Ganoderic acid H primarily targets breast cancer cells through AP-1 and NF-κB inhibition, Ganoderic acid A acts through the JAK2/STAT3 signaling pathway and affects multiple cancer types . Ganoderic acid C2 has been reported to exert pharmacological effects against cyclophosphamide-associated immunosuppression .
Pharmacokinetics and Metabolism
Ganoderic acid A is metabolized to Ganoderic acid C2 and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid, primarily through CYP3A-mediated biotransformation in both rat and human liver microsomes . Given the structural similarities, Ganoderic acid H might undergo similar metabolic transformations, although specific studies are needed to confirm this hypothesis.
Research Progress and Future Perspectives
Future Research Directions
Several promising areas for future research on Ganoderic acid H include:
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Expanded investigation of its efficacy against other cancer types beyond breast cancer
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Detailed pharmacokinetic and metabolic studies to understand its bioavailability and in vivo fate
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Structure optimization to enhance its pharmacological properties
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Combination studies with conventional chemotherapeutic agents to explore potential synergistic effects
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Development of novel drug delivery systems to improve its bioavailability and targeted delivery
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Investigation of its potential in other therapeutic areas such as inflammation, liver protection, and neuroprotection
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